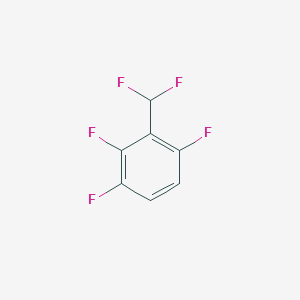
2-(Difluoromethyl)-1,3,4-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1,3,4-trifluorobenzene is an organofluorine compound characterized by the presence of both difluoromethyl and trifluorobenzene groups. This compound is of significant interest in various fields due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and the ability to participate in a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,3,4-trifluorobenzene using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions . The reaction conditions often involve the use of a base like sodium bicarbonate and a photocatalyst such as Ir(ppy)3, with the reaction being carried out under blue LED irradiation .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1,3,4-trifluorobenzene may involve continuous flow processes to ensure high yield and purity. These methods often utilize commercially available starting materials and optimize reaction conditions to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-1,3,4-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the difluoromethyl group can be replaced or modified.
Oxidation and Reduction: It can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylating agents, bases like sodium bicarbonate, and catalysts such as palladium or iridium complexes. Reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .
Major Products
Major products formed from these reactions include difluoromethyl-substituted aromatic compounds, difluoromethyl ketones, and difluoromethyl alcohols .
科学的研究の応用
2-(Difluoromethyl)-1,3,4-trifluorobenzene has a wide range of applications in scientific research:
特性
IUPAC Name |
2-(difluoromethyl)-1,3,4-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYGCCILAZPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














